molecular formula C9H10ClNO B1295138 2,3-dihydroquinolin-4(1H)-one hydrochloride CAS No. 71412-22-1

2,3-dihydroquinolin-4(1H)-one hydrochloride

Cat. No. B1295138
CAS RN: 71412-22-1
M. Wt: 183.63 g/mol
InChI Key: JHCAJDYKLWBXDF-UHFFFAOYSA-N
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Description

2,3-Dihydroquinolin-4(1H)-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as dihydroquinolinones. These compounds are characterized by a bicyclic structure that includes a quinoline moiety with a saturated carbon atom in the second position and a ketone functional group at the fourth position. The hydrochloride denotes the presence of an additional hydrogen chloride component, which forms a salt with the nitrogen atom in the quinoline ring.

Synthesis Analysis

The synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives has been explored through various methods. One approach involves the direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation of isatoic anhydrides, ammonium acetate, and aldehydes in an ionic liquid–water solvent system without the use of any additional catalyst . Another method uses zirconium (IV) chloride as a mild and efficient catalyst for the condensation of 2-aminobenzamide with aldehydes and ketones . Silica-bonded N-propylsulfamic acid has also been employed as a recyclable catalyst for the synthesis of these compounds . Additionally, silica-supported ferric chloride has been used as a catalyst under solvent-free conditions , and dodecylbenzenesulfonic acid has been utilized in aqueous media under ultrasound irradiation . Thiamine hydrochloride (VB1) has been reported as an efficient promoter for the one-pot synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroquinolin-4(1H)-one derivatives is characterized by the presence of a quinoline skeleton with a ketone functionality. The crystal structure of a related compound, 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been elucidated, confirming the formation of the dihydroquinazolinone rather than a hydrazone, as evidenced by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactivity of 2,3-dihydroquinolin-4(1H)-one derivatives includes their ability to undergo various reactions due to the presence of reactive sites such as the ketone group and the nitrogen atom in the quinoline ring. These sites allow for further functionalization and the formation of complexes with transition metals, as seen in the synthesis and spectral investigation of transition metal complexes with a related dihydroquinazolinone ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroquinolin-4(1H)-one derivatives include their solubility in various solvents, which can influence the synthesis and applications of these compounds. For instance, the solvatochromic effects of fluorescent dihydroquinazolinone compounds have been studied with respect to solvents of increasing polarity . The thermal stability of these compounds and their metal complexes has also been investigated, providing insights into their robustness and potential applications .

Scientific Research Applications

  • Synthesis of Biologically and Pharmaceutically Active Quinoline and Its Analogues

    • Field : Industrial and Synthetic Organic Chemistry .
    • Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • Methods : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
    • Results : Quinoline is an essential segment of both natural and synthetic compounds .
  • Design, Synthesis and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives

    • Field : Cancer Therapy .
    • Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
    • Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
    • Results : Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
  • Synthesis of Biologically and Pharmaceutically Active Pyrazolopyridine Derivatives
    • Field : Synthetic Organic Chemistry .
    • Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
    • Results : Various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported .

properties

IUPAC Name

2,3-dihydro-1H-quinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCAJDYKLWBXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221605
Record name 2,3-Dihydro-4-quinolone hydrochloride
Source EPA DSSTox
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroquinolin-4(1H)-one hydrochloride

CAS RN

71412-22-1
Record name 4(1H)-Quinolinone, 2,3-dihydro-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dihydro-4-quinolone hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-4-quinolone hydrochloride
Source EPA DSSTox
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Record name 2,3-dihydro-4-quinolone hydrochloride
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